
Rivaroxabán
Descripción general
Descripción
Se utiliza específicamente para tratar la trombosis venosa profunda y la embolia pulmonar, y para prevenir coágulos sanguíneos en afecciones como la fibrilación auricular y después de la cirugía de cadera o rodilla . Rivaroxabán funciona inhibiendo la actividad del Factor Xa, una proteína crucial en el proceso de coagulación de la sangre .
Mecanismo De Acción
Rivaroxabán ejerce sus efectos inhibiendo competitivamente tanto el Factor Xa libre como el unido al coágulo. El Factor Xa es esencial para la activación de la protrombina a trombina, un paso clave en la cascada de coagulación de la sangre . Al inhibir el Factor Xa, this compound reduce eficazmente la formación de coágulos sanguíneos .
Compuestos Similares:
Dabigatrán: Un inhibidor directo de la trombina que se dirige a una proteína diferente en la cascada de coagulación.
Singularidad de this compound: this compound es único en su farmacocinética y farmacodinamia predecibles, lo que permite la dosificación fija sin la necesidad de monitoreo rutinario de la coagulación . También tiene un menor potencial de interacciones fármaco-fármaco e interacciones fármaco-alimento en comparación con los anticoagulantes tradicionales como la warfarina .
Aplicaciones Científicas De Investigación
Indications for Use
Rivaroxaban is indicated for several clinical conditions, including:
- Treatment of Venous Thromboembolism (VTE) : Rivaroxaban is used to treat deep vein thrombosis and pulmonary embolism.
- Prevention of VTE : It is prescribed to prevent VTE recurrence in patients who have undergone orthopedic surgeries such as knee or hip replacements.
- Atrial Fibrillation : Rivaroxaban is indicated for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation.
- Coronary Artery Disease : Recent studies suggest its use in patients with coronary artery disease to reduce cardiovascular events when combined with antiplatelet therapy.
Treatment of VTE
The EINSTEIN trials demonstrated the efficacy of rivaroxaban in treating VTE. In these studies, rivaroxaban was found to be as effective as conventional therapies (such as low molecular weight heparin followed by vitamin K antagonists) with a comparable safety profile.
Study | Population | Treatment | Outcome |
---|---|---|---|
EINSTEIN DVT | Patients with DVT | Rivaroxaban vs. Enoxaparin/VKA | Non-inferiority demonstrated |
EINSTEIN PE | Patients with PE | Rivaroxaban vs. Enoxaparin/VKA | Non-inferiority demonstrated |
Atrial Fibrillation
Rivaroxaban is extensively used in patients with nonvalvular atrial fibrillation to prevent stroke. A meta-analysis indicated that rivaroxaban significantly reduces the risk of stroke compared to placebo and has a favorable bleeding profile.
Study | Population | Treatment | Efficacy Endpoint |
---|---|---|---|
ROCKET AF | Patients with AF | Rivaroxaban vs. Warfarin | Reduced stroke rate (1.7% vs 2.2%) |
Cardiovascular Disease
Recent studies have explored low-dose rivaroxaban (2.5 mg twice daily) in combination with antiplatelet therapy for secondary prevention in patients with coronary artery disease and peripheral artery disease.
Study | Population | Treatment | Outcome |
---|---|---|---|
COMPASS Trial | Patients with CAD/PAD | Low-dose Rivaroxaban + Aspirin vs. Aspirin alone | Significant reduction in cardiovascular events |
Case Studies
Several case studies have highlighted both the efficacy and potential adverse effects associated with rivaroxaban:
- A case study reported successful treatment of a patient with pulmonary embolism using rivaroxaban, showcasing its effectiveness in acute settings.
- Conversely, another case questioned its efficacy in treating left ventricular thrombus, suggesting that more research is needed to establish its role in such conditions.
Adverse Effects and Considerations
While rivaroxaban is generally well-tolerated, it is not without risks. Common adverse effects include bleeding complications, which are critical to monitor, especially in elderly patients or those with renal impairment. A review of adverse drug reactions reported significant instances of serious bleeding events associated with rivaroxaban usage.
Análisis Bioquímico
Biochemical Properties
Rivaroxaban is capable of inhibiting not only free factor Xa with high selectivity but also prothrombinase-bound and clot-associated factor Xa in a concentration-dependent manner . It targets free and clot-bound Factor Xa and Factor Xa in the prothrombinase complex .
Cellular Effects
Rivaroxaban has been shown to reduce the procoagulant activity on LPS-activated monocytes and THP-1 cells . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Rivaroxaban works by blocking the activity of the clotting protein factor Xa . It competitively inhibits factor Xa and is more than 10,000-fold more selective for factor Xa than other related serine proteases . It does not require cofactors (such as antithrombin) to exert its anticoagulant effect .
Temporal Effects in Laboratory Settings
Rivaroxaban exhibits predictable pharmacokinetics and pharmacodynamics, with a rapid onset (within 2–4 h) and a half-life of 7–11 h and 11–13 h for young and elderly subjects, respectively . The effect of rivaroxaban on prothrombin time is short-lived (e.g., minimal effect at 24 hours post-dosing) and changes over time .
Metabolic Pathways
Rivaroxaban has a dual mode of excretion with the renal route accounting for one-third of the overall elimination of unchanged active drug . Three metabolic pathways were identified: oxidative degradation of the morpholinone moiety (major pathway) and hydrolysis of the central amide bond and of the lactam amide bond in the morpholinone ring (minor pathways) .
Transport and Distribution
Rivaroxaban is a substrate of CYP3A4 and P-glycoprotein . Therefore, it is not recommended for concomitant use with strong inhibitors of both pathways, such as most azole antimycotics and protease inhibitors .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: Rivaroxabán se sintetiza mediante un proceso químico de varios pasos. Uno de los pasos clave implica la reacción del ácido 5-clorotiofeno-2-carboxílico con cloruro de tionilo para formar un intermedio de cloruro de ácido . Este intermedio luego se hace reaccionar con una amina para formar la amida correspondiente.
Métodos de Producción Industrial: En entornos industriales, la producción de this compound implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el tiempo de reacción. El uso de cromatografía líquida de alta resolución (HPLC) es común para la purificación y el control de calidad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: Rivaroxabán se somete a diversas reacciones químicas, que incluyen oxidación, reducción y sustitución.
Reactivos y Condiciones Comunes:
Oxidación: Implica el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Típicamente emplea agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: A menudo utiliza reactivos como el cloruro de tionilo para la formación de cloruros de ácido.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen intermediarios como cloruros de ácido, amidas y oxazolidinonas, que son cruciales para la síntesis de this compound .
Comparación Con Compuestos Similares
Uniqueness of Rivaroxaban: Rivaroxaban is unique in its predictable pharmacokinetics and pharmacodynamics, which allow for fixed dosing without the need for routine coagulation monitoring . It also has a lower potential for drug-drug and food-drug interactions compared to traditional anticoagulants like warfarin .
Actividad Biológica
Rivaroxaban is a direct oral anticoagulant (DOAC) that selectively inhibits factor Xa, playing a crucial role in the management of thromboembolic disorders. Its biological activity extends beyond simple anticoagulation, influencing various biological pathways, including inflammation and endothelial function. This article provides a detailed overview of rivaroxaban's biological activity, supported by data tables, case studies, and significant research findings.
Rivaroxaban exerts its anticoagulant effect through the direct and specific inhibition of factor Xa. This inhibition disrupts the coagulation cascade, leading to reduced thrombin generation and subsequent clot formation. Key findings from preclinical studies indicate that:
- Inhibition Constant : Rivaroxaban has a low inhibition constant (K_i), demonstrating high binding affinity to factor Xa.
- Thrombin Generation : In whole blood and platelet-rich plasma, rivaroxaban significantly prolongs the initiation phase of thrombin generation and reduces endogenous thrombin potential (ETP) at nanomolar concentrations .
Pharmacodynamic Profile
The pharmacodynamic profile of rivaroxaban has been extensively characterized through various studies:
Study | Concentration | Effect on ETP | Thrombin Generation |
---|---|---|---|
Gerotziafas et al. (2007) | 35 nM | 50% reduction | Almost complete inhibition at 80-100 nM |
These results indicate that rivaroxaban effectively modulates coagulation parameters even at low concentrations, making it a potent anticoagulant agent.
Clinical Trials and Efficacy
The EINSTEIN clinical trial program provided robust evidence for the efficacy and safety of rivaroxaban in treating venous thromboembolism (VTE). Key outcomes from these trials include:
- EINSTEIN DVT and PE Trials : Rivaroxaban was shown to be an effective alternative to standard anticoagulation treatments for deep vein thrombosis (DVT) and pulmonary embolism (PE), with a dosing regimen of 15 mg twice daily followed by 20 mg once daily .
- EINSTEIN EXT Trial : Demonstrated that rivaroxaban is superior to placebo for extended treatment of VTE, allowing for personalized dosing based on individual risk factors .
Biomarkers and Broader Biological Effects
Recent studies have explored rivaroxaban's impact on various biomarkers indicative of biological processes beyond coagulation:
- Reduction in Biomarkers : Clinical studies reported a decrease in D-dimers, thrombin-antithrombin complexes, and prothrombin fragment 1 + 2 following rivaroxaban treatment .
- Inflammation and Endothelial Activation : Rivaroxaban may influence biomarkers related to inflammation (e.g., interleukin-6) and endothelial activation (e.g., matrix metalloproteinase-9), suggesting potential anti-inflammatory effects .
Case Studies
- PREVENT-HD Trial : This trial assessed the efficacy of rivaroxaban in preventing thrombotic events in patients with symptomatic COVID-19. While it faced enrollment challenges, it highlighted rivaroxaban's safety profile with no critical bleeding events reported .
- Real-world Evidence : Observational studies have corroborated clinical trial findings, showing consistent efficacy and safety profiles across diverse patient populations treated with rivaroxaban for VTE .
Propiedades
IUPAC Name |
5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFYHTZWPPHNLQ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057723 | |
Record name | Rivaroxaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble in organic solvents (e.g. acetone, polyethylene glycol 400) and is pratically insoluble in water and aqueous media | |
Record name | Rivaroxaban | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8149 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Rivaroxaban competitively inhibits free and clot bound factor Xa. Factor Xa is needed to activate prothrombin (factor II) to thrombin (factor IIa). Thrombin is a serine protease that is required to activate fibrinogen to fibrin, which is the loose meshwork that completes the clotting process. Since one molecule of factor Xa can generate more than 1000 molecules of thrombin, selective inhibitors of factor Xa are profoundly useful in terminating the amplification of thrombin generation. The action of rivaroxaban is irreversible., Rivaroxaban, an oral, direct activated factor X (Xa) inhibitor, is an anticoagulant. Factor Xa plays a central role in the blood coagulation cascade by serving as the convergence point for the intrinsic and extrinsic pathways; inhibition of coagulation factor Xa by rivaroxaban prevents conversion of prothrombin to thrombin and subsequent thrombus formation. Rivaroxaban inhibits both free and prothrombinase-bound factor Xa. Unlike fondaparinux, heparin, and the low molecular weight heparins, rivaroxaban binds directly to the active site of factor Xa without the need for a cofactor (e.g., antithrombin III). Rivaroxaban inhibits factor Xa with more than 100,000-fold greater selectivity than other biologically important serine proteases (e.g., thrombin, trypsin, plasmin, factor VIIa, factor IXa, urokinase, activated protein C)., Xarelto is an orally bioavailable factor Xa inhibitor that selectively blocks the active site of factor Xa and does not require a cofactor (such as Anti-thrombin III) for activity. Activation of factor X to factor Xa (FXa) via the intrinsic and extrinsic pathways plays a central role in the cascade of blood coagulation. | |
Record name | Rivaroxaban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06228 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rivaroxaban | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8149 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to yellowish powder | |
CAS No. |
366789-02-8 | |
Record name | Rivaroxaban | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=366789-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rivaroxaban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06228 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rivaroxaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-N-{[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIVAROXABAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NDF7JZ4M3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Rivaroxaban | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8149 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.